An In-depth Technical Guide to the Chemical Structure and Synthesis of (R)-Filanesib
An In-depth Technical Guide to the Chemical Structure and Synthesis of (R)-Filanesib
Abstract
(R)-Filanesib is the (R)-enantiomer of the potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), (S)-Filanesib (ARRY-520). The KSP motor protein is essential for the formation of the bipolar mitotic spindle, a critical step in cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis, making it a key target in oncology. While the (S)-enantiomer has been the focus of clinical development, particularly in hematological malignancies like multiple myeloma, understanding the structure and synthesis of both enantiomers is crucial for a comprehensive grasp of its pharmacology and for the development of stereochemically pure active pharmaceutical ingredients. This guide provides a detailed examination of the chemical structure of (R)-Filanesib, its mechanism of action, and a comprehensive, step-by-step overview of its chemical synthesis, with a focus on the critical stereoselective resolution process.
Introduction to Filanesib and Kinesin Spindle Protein (KSP)
Cell division, or mitosis, is a tightly regulated process fundamental to life. In cancer, this process becomes uncontrolled, leading to rapid and abnormal cell proliferation[1]. The mitotic machinery, therefore, presents a rich set of targets for anticancer therapeutics. For decades, agents targeting microtubules, such as taxanes and vinca alkaloids, have been mainstays of chemotherapy. However, their utility is often limited by toxicities like peripheral neuropathy, due to the role of microtubules in essential post-mitotic neuronal processes[1].
This challenge spurred the search for inhibitors of targets exclusively involved in mitosis. The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, emerged as a prime candidate[2][3]. KSP is an ATP-dependent motor protein responsible for pushing microtubule organizing centers, the centrosomes, apart to establish a bipolar spindle. This structure is essential for the proper segregation of chromosomes into two daughter cells[4]. Inhibition of KSP's ATPase activity prevents centrosome separation, resulting in the formation of a distinctive "monopolar spindle," which activates the spindle assembly checkpoint, arrests the cell in mitosis, and ultimately triggers apoptosis[1][2][3]. Because KSP's role is confined to mitosis, its inhibition avoids the neurotoxicity associated with microtubule-targeting agents[1].
(S)-Filanesib (ARRY-520) is a potent, allosteric inhibitor of KSP that has shown significant activity in preclinical models and clinical trials, especially for multiple myeloma[5][6][7]. It is a thiadiazole derivative that binds to a site distinct from the ATP and microtubule binding sites[8]. The molecule possesses a single stereocenter, and its biological activity resides in the (S)-enantiomer. This guide will focus on the synthesis and structure of its mirror image, the (R)-enantiomer.
Chemical Structure and Physicochemical Properties
The definitive chemical structure of (R)-Filanesib is established by its systematic IUPAC name and key identifiers. The stereochemistry at the C2 position of the thiadiazole ring is critical and dictates the three-dimensional arrangement of the substituents, which is paramount for its interaction (or lack thereof) with the KSP protein.
IUPAC Name: (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Key Structural Features:
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Chiral Center: A quaternary stereocenter at the C2 position of the dihydrothiadiazole ring.
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Core Heterocycle: A 2,3-dihydro-1,3,4-thiadiazole ring.
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Key Substituents:
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A phenyl group at C2.
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A 3-aminopropyl side chain at C2, crucial for solubility and potential interactions.
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A 2,5-difluorophenyl group at C5.
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An N-methoxy-N-methyl-carboxamide (Weinreb amide) moiety at the N3 position.
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| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂F₂N₄O₂S | |
| Molecular Weight | 420.48 g/mol | |
| CAS Number | 885060-08-2 | |
| Appearance | Solid powder | N/A |
| Stereochemistry | (R)-enantiomer |
Mechanism of Action: KSP Inhibition and Mitotic Arrest
(S)-Filanesib is a non-competitive inhibitor of the KSP ATPase, with an IC₅₀ value of approximately 6 nM[9][10]. It binds to an allosteric pocket formed by helix α2, loop L5, and helix α3 of the KSP motor domain[4]. This binding event locks the enzyme in a conformation that prevents its progression through the catalytic cycle, thereby halting its motor activity. The downstream cellular consequences are profound and form the basis of its anticancer effect.
The process can be summarized as follows:
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KSP Inhibition: Filanesib binds to and inhibits KSP's motor function.
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Spindle Defect: The outward force required to separate centrosomes is lost.
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Monopolar Spindle Formation: The centrosomes fail to separate, leading to the formation of a mono-aster, where chromosomes are arranged around a single spindle pole[3][5].
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Spindle Assembly Checkpoint (SAC) Activation: The cell's internal surveillance system detects the improperly formed spindle and halts the cell cycle in the G2/M phase[1].
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Prolonged Mitotic Arrest: The cell is unable to resolve the spindle defect and remains arrested in mitosis.
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Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[9][11].
Chemical Synthesis of (R)-Filanesib
The synthesis of enantiomerically pure Filanesib is a multi-step process that hinges on the effective resolution of a racemic intermediate. The route involves the construction of the core dihydrothiadiazole ring, followed by a critical chiral separation to isolate the desired enantiomer before final elaboration.
Retrosynthetic Analysis
A plausible retrosynthetic analysis begins by disconnecting the final molecule at its key amide and amine functionalities. The protected aminopropyl side chain can be installed via alkylation. The chiral center is disconnected through a resolution step, leading back to a racemic dihydrothiadiazole. This core heterocycle can be formed from the condensation of a thiohydrazide with an appropriate ketone, which in turn are derived from commercially available starting materials.
Synthetic Workflow
The forward synthesis, as detailed in patent literature from the original developer, Array BioPharma, proceeds through several key stages. The central challenge is the creation and separation of the C2 stereocenter. This is achieved via preparative chiral chromatography, a robust method for obtaining high enantiomeric purity on a large scale.
Summary of Synthetic Steps & Protocol
The synthesis can be broken down into the following key transformations.
| Step | Transformation | Key Reagents & Conditions | Purpose |
| 1 | Thiohydrazide Formation | 2,5-Difluorobenzoyl chloride, Hydrazine, Lawesson's Reagent | Constructs the key thiohydrazide building block. |
| 2 | Dihydrothiadiazole Formation | Thiohydrazide, Acetophenone, Acid catalyst | Cyclocondensation to form the racemic heterocyclic core. |
| 3 | Sidechain Alkylation | NaH, N-(3-Bromopropyl)phthalimide | Adds the protected aminopropyl sidechain at the N3 position. |
| 4 | Chiral Resolution | Supercritical Fluid Chromatography (SFC), Chiral Stationary Phase (e.g., Chiralpak AD-H) | Separates the (R) and (S) enantiomers to yield the desired stereochemistry. |
| 5 | Phthalimide Deprotection | Hydrazine hydrate, EtOH | Removes the phthalimide protecting group to reveal the primary amine. |
| 6 | Weinreb Amide Formation | (R)-Amine Intermediate, Triphosgene, N,O-Dimethylhydroxylamine | Forms the final N-methoxy-N-methyl-carboxamide moiety. |
Exemplary Protocol: Step 4 - Chiral Resolution of the Racemic Intermediate
This protocol is a representative methodology based on standard practices described in patent literature for separating enantiomers of this class of compounds.
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System Preparation: A preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H column (or similar amylose-based chiral stationary phase) is used. The mobile phase is prepared, typically consisting of supercritical CO₂ as the main solvent and an alcohol modifier (e.g., methanol or isopropanol) to modulate retention and selectivity.
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Sample Preparation: The racemic, phthalimide-protected intermediate from Step 3 is dissolved in a suitable solvent (e.g., methanol/dichloromethane mixture) to create a concentrated stock solution for injection.
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Chromatography: The dissolved sample is injected onto the chiral column. The system is run under optimized conditions of temperature, pressure, flow rate, and mobile phase composition. The two enantiomers will exhibit different retention times as they interact differently with the chiral stationary phase.
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Fraction Collection: A detector (e.g., UV) monitors the column eluent. As each enantiomer peak elutes, the corresponding fraction is collected automatically. The (R)-enantiomer will be one of the two collected fractions (analytical standards are required to confirm which peak corresponds to which enantiomer).
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Solvent Removal: The collected fractions, containing the separated enantiomer, CO₂, and the alcohol modifier, are processed. The CO₂ vaporizes upon depressurization, and the alcohol is removed under reduced pressure (e.g., via a rotary evaporator).
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Purity Analysis: The enantiomeric excess (e.e.) of the isolated (R)-enantiomer is confirmed using an analytical chiral HPLC or SFC method to ensure >99% purity. The solid product is then dried under vacuum for use in the subsequent steps.
Causality Note: The choice of a late-stage resolution via preparative SFC is a strategic one. It allows for the use of simpler, non-stereoselective reactions in the initial steps, which are often higher yielding and more cost-effective. SFC is preferred over traditional HPLC for its speed, lower solvent consumption, and easier product isolation, making it highly scalable for pharmaceutical manufacturing.
Conclusion
(R)-Filanesib, as the inactive enantiomer of a clinically investigated KSP inhibitor, provides a compelling case study in the importance of stereochemistry in drug design and development. Its chemical architecture, centered on a chiral dihydrothiadiazole core, is accessible through a robust synthetic sequence. The key to obtaining the enantiomerically pure compound lies not in an asymmetric synthesis but in a highly efficient, scalable chiral resolution step using Supercritical Fluid Chromatography. This technical guide has detailed the structure, mechanism, and synthesis of (R)-Filanesib, offering researchers and drug development professionals a comprehensive reference for this important class of antimitotic agents.
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Mateos, M. V., et al. (2017). The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma. Haematologica, 102(12), 2113–2124. [Link]
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Al-Saraireh, Y. M., et al. (2022). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Future Science OA, 8(3), FSO778. [Link]
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Lonial, S., et al. (2015). First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors. Cancer, 121(10), 1640-1648. [Link]
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Shah, J. J., et al. (2016). Phase 1 study of the novel kinesin spindle protein inhibitor filanesib (ARRY-520) plus bortezomib and dexamethasone in patients with recurrent/refractory multiple myeloma. British Journal of Haematology, 174(5), 729-740. [Link]
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Algarín, E. M., et al. (2020). Filanesib for the treatment of multiple myeloma. Expert Opinion on Investigational Drugs, 29(1), 5-14. [Link]
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